1-(4-ethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea
Description
This compound is a urea derivative featuring a 4-ethoxyphenyl group and a pyridazinyl-piperazine moiety. Its structure combines a urea backbone with aromatic and heterocyclic substituents, which are critical for interactions with biological targets such as kinases or receptors.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-2-28-17-5-3-16(4-6-17)23-20(27)22-13-14-25-19(26)8-7-18(24-25)15-9-11-21-12-10-15/h3-12H,2,13-14H2,1H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBNQPAJVOHWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea, with the CAS number 1105246-46-5, is a compound that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of 379.4 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a urea moiety linked to a pyridazinone and an ethoxyphenyl group, which are significant for its biological activity.
Anti-inflammatory Activity
Compounds similar to this compound have also been evaluated for their anti-inflammatory properties. For example, research has indicated that certain derivatives exhibit selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:
- COX-II Inhibition : Some related compounds showed IC50 values ranging from 0.52 to 22.25 µM against COX-II, with notable selectivity compared to COX-I . This suggests that the urea derivative may possess similar anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like 1-(4-ethoxyphenyl)-3-(2-(6-oxo... The presence of specific functional groups influences the compound's interaction with biological targets:
- Urea Moiety : Essential for biological activity; modifications can enhance potency.
- Pyridazine Ring : Contributes to anticancer effects; variations can affect selectivity and efficacy.
- Ethoxy Group : Influences solubility and bioavailability.
Study on Related Compounds
A study investigated various derivatives of pyrazole and pyridazine for their anticancer activities. One derivative exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 0.39 µM . While direct studies on 1-(4-ethoxyphenyl)-3-(2-(6-oxo... are needed, these findings support the potential efficacy of structurally similar compounds.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Pyridazinyl vs. Pyridinonyl Moieties: The target’s pyridazinyl group (vs. pyridin-2(1H)-one in ) may alter electron distribution, affecting binding to redox-active enzymes or kinases .
- Substituent Effects: The ethoxy group in the target compound likely improves metabolic stability compared to methoxy or hydroxy groups in and . Conversely, M64’s trifluoromethyl and morpholino groups enhance solubility and target affinity .
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the pyridazinone core via cyclization of precursors under acidic/basic conditions.
- Step 2 : Alkylation or substitution to introduce the ethoxyphenyl and pyridin-4-yl groups.
- Step 3 : Urea linkage formation using carbodiimide-mediated coupling. Key conditions include ethanol as a solvent, reflux (70–80°C), and purification via column chromatography or recrystallization .
Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65 | 92% |
| 2 | EDCI, DCM, RT | 78 | 95% |
Q. How is the compound characterized for structural validation?
Use spectroscopic methods:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons).
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H urea).
- Mass Spectrometry : Exact mass matching (e.g., [M+H]+ calculated for C₂₀H₂₁N₅O₂: 364.17) .
Q. What are common reactivity patterns of the pyridazinone and urea moieties?
- Pyridazinone : Susceptible to nucleophilic substitution at the 3-position (e.g., with amines or thiols).
- Urea : Hydrolysis under strong acidic/basic conditions to amines; participates in hydrogen bonding with biological targets.
- Ethoxyphenyl : Oxidation to phenolic derivatives using KMnO₄/CrO₃ .
Q. Which biological targets are plausible based on structural analogs?
Similar urea-pyridazinone derivatives inhibit kinases (e.g., EGFR, VEGFR) or modulate GPCRs. Prioritize targets via:
- Molecular Docking : Screen against kinase ATP-binding pockets.
- In Vitro Assays : Measure IC₅₀ against recombinant enzymes (e.g., EGFR inhibition assays) .
Q. How to assess solubility and stability for in vitro studies?
- Solubility : Test in DMSO (stock solution) and PBS (working concentration).
- Stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) for 24–72 hours .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
- Hypothesis 1 : Batch-to-batch purity variations (e.g., residual solvents affecting assays). Validate with LC-MS and adjust synthetic protocols.
- Hypothesis 2 : Off-target effects. Use CRISPR-edited cell lines to isolate target-specific activity.
- Case Study : A structurally similar compound showed conflicting IC₅₀ values due to assay pH differences; optimize buffer conditions .
Q. What computational strategies guide SAR optimization?
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with activity.
- MD Simulations : Assess binding mode stability in kinase pockets over 100 ns trajectories.
- Example SAR Table :
| Substituent (R) | LogP | IC₅₀ (nM, EGFR) |
|---|---|---|
| -OEt | 2.1 | 45 |
| -Cl | 2.8 | 120 |
| -CF₃ | 3.5 | >1000 |
| Data adapted from analogs in . |
Q. How to design experiments for metabolic stability profiling?
- Phase I Metabolism : Incubate with liver microsomes (human/rat) + NADPH, monitor parent compound depletion via LC-MS.
- Phase II : Test glucuronidation/sulfation using UDPGA/PAPSS cofactors.
- Key Metabolites : Hydroxylated ethoxyphenyl or pyridazinone derivatives .
Q. What are strategies to address low bioavailability in preclinical models?
- Formulation : Use lipid-based nanoparticles to enhance solubility.
- Prodrug Design : Mask polar groups (e.g., esterify urea NH).
- PK/PD Modeling : Correlate in vitro permeability (Caco-2 assay) with in vivo AUC .
Q. How to validate target engagement in cellular models?
- CETSA : Measure thermal stabilization of target proteins via Western blot.
- BRET/FRET : Monitor real-time target-ligand interactions in live cells.
- Example : A pyridazinone analog showed CETSA ΔTm = 4.5°C, confirming EGFR binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
